6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one
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Overview
Description
6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a diazepine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-3-nitropyridine with ethylenediamine, followed by reduction and cyclization steps. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group using reducing agents like palladium on carbon.
Cyclization Reactions: The formation of the diazepine ring involves cyclization reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Palladium on carbon as a catalyst with hydrogen gas.
Cyclization: Acidic or basic conditions using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with substituted amine or thiol groups.
Reduction: Amino derivatives of the compound.
Cyclization: Formation of the diazepine ring structure.
Scientific Research Applications
6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a tool compound to study the effects of diazepine derivatives on biological systems.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. The exact pathways and molecular targets are still under investigation, but it is thought to influence GABAergic and glutamatergic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another diazepine derivative with similar structural features but different pharmacological properties.
2,4-Dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine: Shares the diazepine ring but has different substituents, leading to variations in biological activity.
Uniqueness
6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is unique due to its specific substitution pattern and the presence of the diazepine ring fused with a pyridine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C8H7Cl2N3O |
---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C8H7Cl2N3O/c9-4-3-5(10)13-7-6(4)8(14)12-2-1-11-7/h3H,1-2H2,(H,11,13)(H,12,14) |
InChI Key |
LYPWPVOWSSWXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(N1)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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